molecular formula C4H7NS2 B1654091 Thiomorpholine-3-thione CAS No. 21009-58-5

Thiomorpholine-3-thione

Cat. No.: B1654091
CAS No.: 21009-58-5
M. Wt: 133.2 g/mol
InChI Key: CAQSLXADSMAWHL-UHFFFAOYSA-N
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Description

Thiomorpholine-3-thione is an organosulfur compound with the molecular formula C₄H₇NS₂ It is a heterocyclic compound containing a sulfur atom and a nitrogen atom within a six-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiomorpholine-3-thione can be synthesized through several methods. One common approach involves the reaction of thiomorpholine with sulfur or sulfur-containing reagents under controlled conditions. For example, thiomorpholine can be reacted with elemental sulfur in the presence of a base to yield this compound. The reaction typically requires heating and may be carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, and it typically involves the use of specialized equipment to handle the reagents and reaction conditions safely.

Chemical Reactions Analysis

Types of Reactions: Thiomorpholine-3-thione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction of this compound can yield thiomorpholine or other reduced sulfur-containing compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other peroxides. The reactions are typically carried out under mild to moderate conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually performed under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions. The conditions vary depending on the nucleophile and desired product.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiomorpholine and other reduced sulfur compounds.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Thiomorpholine-3-thione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological molecules and pathways, making it a candidate for drug development.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological processes. It may be used in the development of new pharmaceuticals.

    Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of thiomorpholine-3-thione involves its interaction with molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biological processes, including enzyme activity, signal transduction, and gene expression. The specific molecular targets and pathways involved depend on the context and application of the compound.

Comparison with Similar Compounds

Thiomorpholine-3-thione can be compared with other similar compounds, such as:

    Thiomorpholine: Lacks the thione group and has different chemical properties and reactivity.

    Morpholine: Contains an oxygen atom instead of sulfur, leading to different chemical behavior and applications.

    Thiazole: A five-membered ring containing sulfur and nitrogen, with distinct biological activities and uses.

Uniqueness: this compound is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

thiomorpholine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NS2/c6-4-3-7-2-1-5-4/h1-3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQSLXADSMAWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506184
Record name Thiomorpholine-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21009-58-5
Record name Thiomorpholine-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thiomorpholine-3-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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